Ethyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate
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Overview
Description
Ethyl 8-oxaspiro[bicyclo[321]octane-2,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common method involves the double Michael addition of carbon nucleophiles to cyclic dienones, which proceeds with high stereocontrol . The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Ethyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which Ethyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate exerts its effects involves its interaction with molecular targets through its spirocyclic structure. This interaction can influence various biological pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
8-azaspiro[bicyclo[3.2.1]octane-3,2’-oxirane]: Similar spirocyclic structure but with an azabicyclic core.
Bicyclo[3.2.1]octane derivatives: Compounds with a similar bicyclic framework but different functional groups.
Uniqueness
Ethyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate is unique due to its specific combination of spirocyclic and oxirane structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H16O4 |
---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
ethyl spiro[8-oxabicyclo[3.2.1]octane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C11H16O4/c1-2-13-10(12)9-11(15-9)6-5-7-3-4-8(11)14-7/h7-9H,2-6H2,1H3 |
InChI Key |
VJEFJVPHNUHZEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCC3CCC2O3 |
Origin of Product |
United States |
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